
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride is a chiral compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a trichloromethyl ketone with an amine, followed by cyclization to form the tetrahydro-b-carboline ring. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-b-carboline: Lacks the trichloromethyl group, resulting in different chemical and biological properties.
1-Trichloromethyl-1,2,3,4-Tetrahydroisoquinoline: Similar structure but with an isoquinoline ring instead of a carboline ring.
Uniqueness
(S)-1-Trichloromethyl-1,2,3,4-Tetrahydro-b-carboline Hydrochloride is unique due to its specific combination of the trichloromethyl group and tetrahydro-b-carboline structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H12Cl4N2 |
|---|---|
Peso molecular |
326.0 g/mol |
Nombre IUPAC |
(1S)-1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C12H11Cl3N2.ClH/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10;/h1-4,11,16-17H,5-6H2;1H/t11-;/m0./s1 |
Clave InChI |
LSXFSRFXSKXPMD-MERQFXBCSA-N |
SMILES isomérico |
C1CN[C@@H](C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl.Cl |
SMILES canónico |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


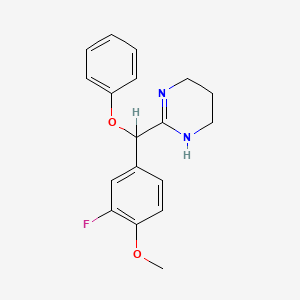
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, potassium salt](/img/structure/B13414789.png)
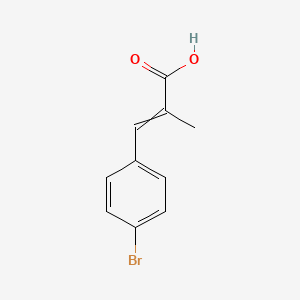
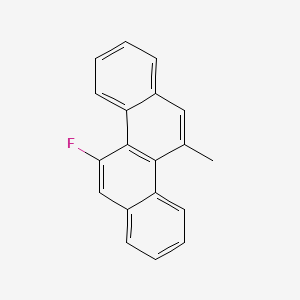
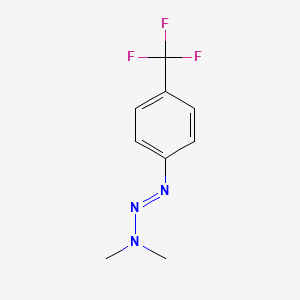
![(1S,2R,3S,4aR,4bR,7S,9aS,10S,10aR)-Methoxymethyl 2,3,7-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B13414812.png)
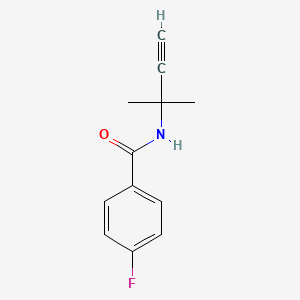

![(2e)-N-ethyl-3-phenyl-N-[(2e)-3-phenylprop-2-en-1-yl]prop-2-en-1-amine](/img/structure/B13414823.png)
![[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13414825.png)
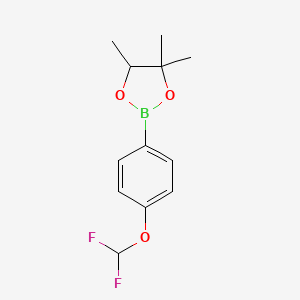
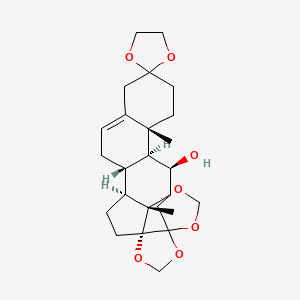

![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]estra-1,3,5(10)-trien-17-one](/img/structure/B13414865.png)
